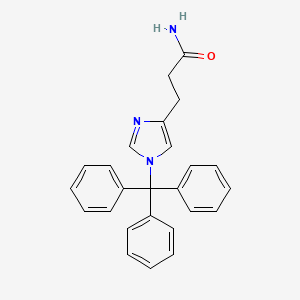
3-(1-Trityl-1H-imidazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Trityl-1H-imidazol-4-yl)propanamide is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a trityl group attached to the imidazole ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often involve the use of alpha halo-ketones, amino nitriles, or other suitable precursors under specific reaction conditions.
Industrial Production Methods
Industrial production of imidazole derivatives, including 3-(1-Trityl-1H-imidazol-4-yl)propanamide, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
化学反応の分析
Types of Reactions
3-(1-Trityl-1H-imidazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The trityl group or other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce new functional groups to the imidazole ring.
科学的研究の応用
3-(1-Trityl-1H-imidazol-4-yl)propanamide has various applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Imidazole derivatives are often used in biochemical assays and as enzyme inhibitors.
作用機序
The mechanism of action of 3-(1-Trityl-1H-imidazol-4-yl)propanamide depends on its specific application. In biological systems, imidazole derivatives can interact with enzymes and receptors, modulating their activity. The trityl group may influence the compound’s binding affinity and specificity for its molecular targets.
類似化合物との比較
Similar Compounds
1-Trityl-imidazole-4-methanol: Another trityl-substituted imidazole with different functional groups.
3-(1-Trityl-1H-imidazol-4-yl)-acrylic acid: A related compound with an acrylic acid moiety.
Uniqueness
3-(1-Trityl-1H-imidazol-4-yl)propanamide is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the trityl group can enhance its stability and modify its interactions with other molecules.
特性
分子式 |
C25H23N3O |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
3-(1-tritylimidazol-4-yl)propanamide |
InChI |
InChI=1S/C25H23N3O/c26-24(29)17-16-23-18-28(19-27-23)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2,(H2,26,29) |
InChIキー |
WHCNQXOWBVWGFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


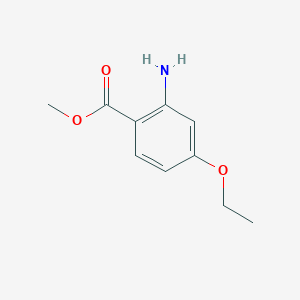

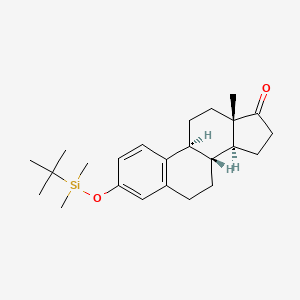
![2-[[2-(4-Hydroxyphenyl)ethyl]amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13421144.png)

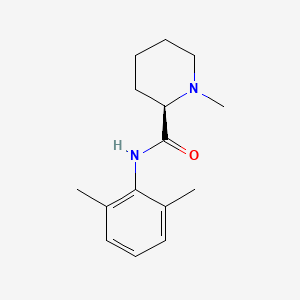
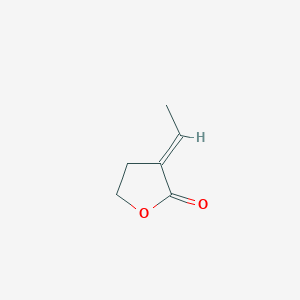

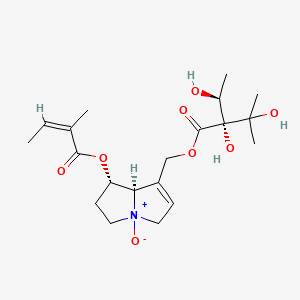
![sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B13421182.png)
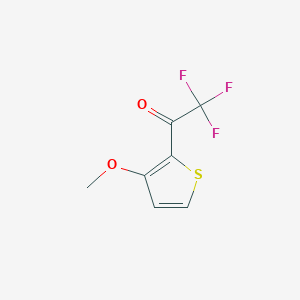

![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)

